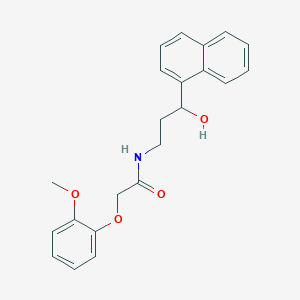![molecular formula C27H30N4O2 B2557506 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-mesitylethanediamide CAS No. 904277-70-9](/img/structure/B2557506.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-mesitylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a 3,4-dihydroisoquinoline moiety . Dihydroisoquinolines are a type of heterocyclic compound, which are compounds that contain atoms of at least two different elements as members of its rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the dihydroisoquinoline moiety and the pyridine ring. These structures could potentially interact with each other and with other parts of the molecule in various ways .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The dihydroisoquinoline moiety, for example, could potentially undergo various types of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of dihydroisoquinolines include being solid at room temperature and having a relatively high molecular weight .
Wissenschaftliche Forschungsanwendungen
Antihypertensive and Vasodilator Applications
Compounds within the isoquinoline series, including those structurally related to N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-mesitylethanediamide, have shown significant promise as antihypertensive agents and vasodilators. These compounds display potent blood pressure-lowering properties and have been highlighted for their potential in treating hypertension through arteriolar dilation and inhibition of cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).
Antimicrobial Activity
Research into the antimicrobial activity of dihydroisoquinolines reveals their significant potential in treating allergic and rheumatic conditions. This is indicative of the broader biological activity inherent to the isoquinoline structural motif, suggesting that compounds such as this compound could be explored for their antimicrobial efficacy (Babichev et al., 1990).
Synthesis and Catalysis
The synthesis of multisubstituted isoquinoline and pyridine N-oxides demonstrates the versatility of related compounds in chemical synthesis, particularly through Rh(III)-catalyzed cyclization. This process involves aryl and vinylic C-H activation, showcasing the compound's utility in creating complex molecular structures under mild conditions, which could be relevant for developing new synthetic methodologies (Shi et al., 2013).
Cardiovascular Drug Development
The pharmacology of recent cardiovascular drugs derived from plants, including compounds related to the benzylisoquinoline group, has been extensively studied. These substances have been investigated for their potential in treating a variety of cardiovascular conditions, highlighting the importance of structural features found in compounds like this compound in developing new therapeutic agents (Sutter & Wang, 1993).
Organic Light-Emitting Diode (OLED) Application
Homoleptic cyclometalated iridium complexes, which share structural characteristics with the compound of interest, have been utilized in the development of highly efficient red phosphorescence for OLED applications. This research underscores the potential utility of similar compounds in electronic and photonic devices, opening avenues for the development of new materials for technological applications (Tsuboyama et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-18-13-19(2)25(20(3)14-18)30-27(33)26(32)29-16-24(22-9-6-11-28-15-22)31-12-10-21-7-4-5-8-23(21)17-31/h4-9,11,13-15,24H,10,12,16-17H2,1-3H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKWPXWCHFGQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

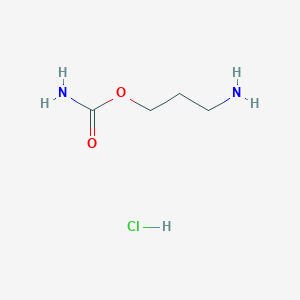
![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2557425.png)
![2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide](/img/structure/B2557427.png)
![3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2557428.png)
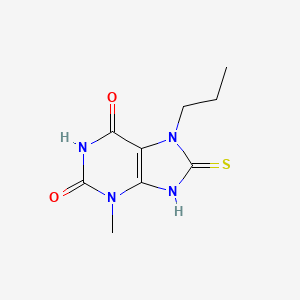

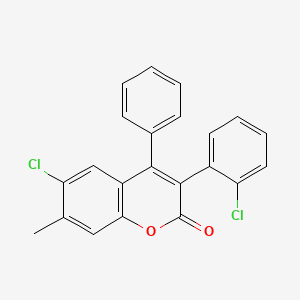

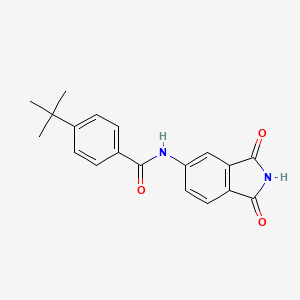


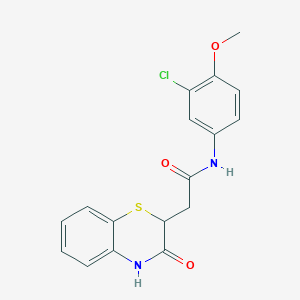
![(Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557443.png)
